Tubulysin IM-2
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Overview
Description
Tubulysin IM-2 is a member of the tubulysin family, which are antimitotic tetrapeptides isolated from myxobacteria. These compounds have garnered significant interest due to their potent antiproliferative activity against human cancer cells, including those resistant to multiple drugs . This compound, like other tubulysins, inhibits tubulin polymerization, thereby disrupting cell division and inducing apoptosis .
Preparation Methods
The synthesis of tubulysin IM-2 involves complex synthetic routes due to its intricate structure. The key components of tubulysins include N-methyl-D-pipecolinic acid, L-isoleucine, and tubuvaline . The synthetic process typically involves multiple steps, including the formation of peptide bonds and the incorporation of these key components under specific reaction conditions . Industrial production methods often involve biosynthetic precursor feeding experiments to optimize yield and purity .
Chemical Reactions Analysis
Tubulysin IM-2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Substitution: Substitution reactions, particularly involving the amino acid residues, are common in the synthesis and modification of tubulysins.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various amino acid derivatives for substitution reactions . The major products formed from these reactions are typically modified tubulysin derivatives with altered biological activity .
Scientific Research Applications
Tubulysin IM-2 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification.
Mechanism of Action
The mechanism of action of tubulysin IM-2 involves the inhibition of tubulin polymerization, which is crucial for the formation of microtubules during cell division . By binding to tubulin, this compound prevents the assembly of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis . This mechanism is similar to other peptide antimitotics like dolastatin-10 and phomopsin A .
Comparison with Similar Compounds
Tubulysin IM-2 is unique among tubulysins due to its specific structural features and potent biological activity. Similar compounds include:
Tubulysin A, B, D, and E: These are other members of the tubulysin family with similar mechanisms of action but varying degrees of potency and stability.
Dolastatin-10: Another peptide antimitotic with a similar mechanism of action but different structural characteristics.
Phomopsin A: A peptide that also inhibits tubulin polymerization but differs in its chemical structure and origin.
This compound stands out due to its high potency and potential for use in targeted cancer therapies .
Properties
Molecular Formula |
C26H42N4O6S |
---|---|
Molecular Weight |
538.7 g/mol |
IUPAC Name |
2-[(1R,3R)-1-acetyloxy-4-methyl-3-[methyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C26H42N4O6S/c1-8-16(4)22(28-23(32)19-11-9-10-12-29(19)6)25(33)30(7)20(15(2)3)13-21(36-17(5)31)24-27-18(14-37-24)26(34)35/h14-16,19-22H,8-13H2,1-7H3,(H,28,32)(H,34,35)/t16-,19+,20+,21+,22-/m0/s1 |
InChI Key |
FTNZYSKQMXPJIO-VBVPVEISSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N(C)[C@H](C[C@H](C1=NC(=CS1)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]2CCCCN2C |
Canonical SMILES |
CCC(C)C(C(=O)N(C)C(CC(C1=NC(=CS1)C(=O)O)OC(=O)C)C(C)C)NC(=O)C2CCCCN2C |
Origin of Product |
United States |
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